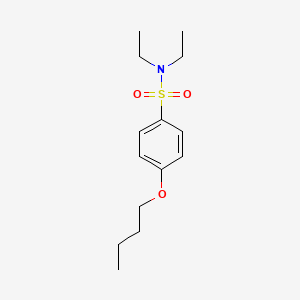

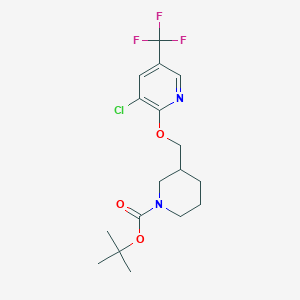

![molecular formula C15H16FN5O B2399349 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-fluoropyridin-3-yl)methanone CAS No. 2175978-83-1](/img/structure/B2399349.png)

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-fluoropyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-fluoropyridin-3-yl)methanone is a useful research compound. Its molecular formula is C15H16FN5O and its molecular weight is 301.325. The purity is usually 95%.

BenchChem offers high-quality ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-fluoropyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-fluoropyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization Techniques

Catalyst- and Solvent-Free Synthesis

An efficient approach for the regioselective synthesis of related compounds involves N-acylation and microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method highlights the strategic use of intermediates for further synthesis, supported by density functional theory (DFT) calculations and crystallographic analysis (Moreno-Fuquen et al., 2019).

Dipolar Cycloaddition Reaction

A novel dipolar cycloaddition reaction/Cope elimination sequence was developed for synthesizing P2X7 antagonists, showcasing the manipulation of synthetically challenging chiral centers. This process demonstrates the role of structural modifications in enhancing receptor occupancy and solubility, vital for progressing into clinical trials for mood disorders treatment (Chrovian et al., 2018).

Nanoparticle Synthesis

A hetero-bicyclic compound was used as a reducing and stabilizing agent to prepare zinc nanoparticles. This technique emphasizes the application of organic compounds in nanomaterial synthesis, characterized by various spectroscopic and microscopic methods (Pushpanathan & Kumar, 2014).

Mechanistic Insights and Applications

Antiviral Activity

Research on tricyclic compounds with unique amine moieties, inspired by the structure of triperiden, aimed at developing anti-influenza virus agents, indicates the potential of structurally complex organic molecules in antiviral therapy (Oka et al., 2001).

Stereoselective Syntheses

Studies on stereoselective syntheses of novel difunctionalized azabicyclohexanes explore the rearrangements of iodides to alcohols and alcohols to fluorides, highlighting the flexibility and diversity in synthetic organic chemistry for generating complex molecules (Krow et al., 2004).

properties

IUPAC Name |

(5-fluoropyridin-3-yl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN5O/c16-11-3-10(6-17-7-11)15(22)21-12-1-2-13(21)5-14(4-12)20-9-18-8-19-20/h3,6-9,12-14H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTCCMOUMGYZDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)C3=CC(=CN=C3)F)N4C=NC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-fluoropyridin-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2399270.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2399273.png)

![9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2399274.png)

![(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2399277.png)

![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2399279.png)

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2399285.png)